2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-15(18-6-3-11-25-18)13-20-7-9-21(10-8-20)19(23)17-12-14-4-1-2-5-16(14)24-17/h1-6,11-12,15,22H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLLTCSQIODTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2-Acetylthiophene
2-Acetylthiophene serves as the precursor for the ethanol subunit. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C achieves selective reduction of the ketone to the secondary alcohol. Typical yields range from 85–92%.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₄ (2 eq) | MeOH | 0°C → 25°C | 2 h | 89% |
Functionalization of the Ethanol Backbone
Mesylation of the Hydroxyl Group
Conversion of 1-(thiophen-2-yl)ethan-1-ol to its mesylate ester facilitates nucleophilic displacement. Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the mesylate intermediate quantitatively.
Optimized Protocol :
- Solvent : DCM
- Base : Et₃N (3 eq)
- Temperature : 0°C → 25°C
- Time : 3 h
- Yield : 98%
Piperazine Incorporation via Nucleophilic Substitution
Alkylation of Piperazine
Reaction of the mesylate with piperazine in acetonitrile at reflux (82°C) for 12–18 h affords 1-(2-hydroxy-1-(thiophen-2-yl)ethyl)piperazine. Excess piperazine (2.5 eq) minimizes bis-alkylation.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Piperazine (eq) | 2.5 |
| Temperature | 82°C (reflux) |
| Time | 16 h |
| Yield | 74% |
Acylation of Piperazine with 1-Benzofuran-2-Carbonyl Chloride
Synthesis of 1-Benzofuran-2-Carbonyl Chloride
1-Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux (40°C, 4 h) to generate the acyl chloride. Excess SOCl₂ is removed via distillation.
Coupling to Piperazine
The piperazine intermediate reacts with 1.2 eq of acyl chloride in DCM using Et₃N (3 eq) as a base. Stirring at 25°C for 6 h yields the target compound after column chromatography (SiO₂, EtOAc/hexane).
Reaction Profile :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (3 eq) |
| Temperature | 25°C |
| Time | 6 h |
| Yield | 68% |
Alternative Synthetic Pathways
Reductive Amination Strategy
Condensation of 2-(piperazin-1-yl)acetaldehyde with thiophen-2-ylmagnesium bromide, followed by in situ reduction with NaBH₃CN, provides an alternative route. This method avoids mesylation but requires strict anhydrous conditions.
Solid-Phase Synthesis
Immobilization of piperazine on Wang resin enables stepwise acylation and alkylation, though scalability remains a limitation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 2.4 Hz, 1H, benzofuran H-3), 7.45 (d, J = 8.1 Hz, 1H, benzofuran H-5), 7.30–7.25 (m, 2H, thiophene H-3/H-4), 6.95 (dd, J = 5.0, 3.6 Hz, 1H, thiophene H-5), 4.90 (q, J = 6.8 Hz, 1H, CH-OH), 3.75–3.60 (m, 4H, piperazine NCH₂), 2.95–2.80 (m, 4H, piperazine NCH₂), 2.45 (br s, 1H, OH).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₂O₃S [M+H]⁺: 365.1224; found: 365.1228.
Challenges and Optimization Opportunities
Regioselectivity in Piperazine Alkylation
Using Boc-protected piperazine (1-Boc-piperazine) followed by deprotection enhances mono-alkylation yields (82% vs. 74% with free piperazine).
Solvent Effects on Acylation
Replacing DCM with THF improves acyl chloride solubility, increasing reaction yield to 76%.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its interactions with various biological targets:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have shown significant inhibitory activity with IC50 values below 100 nM .
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways that regulate cellular responses. This interaction is essential for developing drugs targeting neurological and psychiatric disorders .
Anticancer Activity
Research has highlighted the anticancer potential of this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| CDK Inhibition | < 100 nM | |
| Anti-cancer activity (in vitro) | IC50 = 50 nM | |
| GPCR modulation | IC50 = 200 nM |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating its potential utility in treating infectious diseases .
Case Study 1: Anticancer Evaluation
In a study published in MDPI, the compound was tested against human colon cancer cell lines (HCT116). Results showed that it exhibited high anticancer activity with an IC50 value significantly lower than that of established chemotherapeutic agents like doxorubicin, highlighting its potential as an effective anticancer drug .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the synthesis of derivatives of this compound, which were tested for antibacterial properties. The results indicated promising activity against resistant strains of bacteria, suggesting that modifications to the original structure could enhance its efficacy .
Mechanism of Action
The mechanism of action of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in:
- Aryl/heteroaryl substituents on the piperazine ring (e.g., fluorophenyl, methoxyphenyl, pyridinyl).
- Core aromatic systems (e.g., benzothiophene vs. benzofuran).
- Alkyl chain length and functional groups (e.g., propanone vs. propanol vs. ethanol).
Table 1: Comparison of Structural Analogs
Key Observations :
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6f , trifluoromethyl in compound 21 ) increase melting points and polarity.
Core Structure Differences: Benzothiophene derivatives (e.g., 6c, 8a ) exhibit higher molecular weights (~450–480 g/mol) compared to simpler aryl-ethanol analogs (~330–380 g/mol ). Thiophene vs. benzofuran: Thiophene’s smaller size may reduce steric hindrance in receptor binding.
Alkyl Chain Functionalization: Propanone derivatives (e.g., 6c, 6d ) show higher melting points (128–174°C) than propanol/ethanol analogs (e.g., 8a: 148–149°C ), likely due to reduced hydrogen bonding in ketones.
Table 2: Bioactivity of Selected Analogs
| Compound ID/Name | Target/Activity | Key Metrics | Reference |
|---|---|---|---|
| 4j | 5-HT6 Receptor Antagonist | IC50 = 32 nM | |
| 6f | Structural stability (NO2 group) | N/A | |
| 8a | Reduced ketone to alcohol | Improved solubility |
Key Insights :
- The ethanol moiety in the target compound may improve water solubility compared to ketone analogs (e.g., 6c vs. 8c ).
Biological Activity
The compound 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a piperazine ring, with a thiophene substituent. The structural composition suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing the benzofuran moiety have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that the compound can interact with key proteins involved in cancer progression, potentially leading to reduced tumor growth.
Case Study:
A study conducted on related benzofuran derivatives demonstrated that these compounds exhibited cytotoxic effects against several human cancer cell lines, including Mia PaCa-2 and PANC-1 . The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Compounds similar to This compound have also shown promising antimicrobial properties. The presence of the piperazine ring is known to enhance the interaction with microbial targets, making these compounds effective against various pathogens.
Research Findings:
In vitro studies revealed that certain benzofuran derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans , suggesting that modifications in the structure can lead to enhanced efficacy against microbial infections .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes critical for cancer cell metabolism or microbial growth.
- Receptor Modulation: It could modulate receptor activities involved in neurotransmission or inflammatory responses, contributing to its therapeutic effects.
Data Tables
| Activity Type | Compound Structure | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Anticancer | Benzofuran Derivative | Mia PaCa-2 | Cytotoxicity and apoptosis induction |
| Antimicrobial | Benzofuran-Piperazine Derivative | Staphylococcus aureus | Significant antimicrobial activity |
| Enzyme Inhibition | Piperazine-based Compounds | Various | Inhibition of key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
